molecular formula C14H11N3O4 B11988579 4-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide CAS No. 303064-09-7

4-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B11988579
CAS No.: 303064-09-7
M. Wt: 285.25 g/mol
InChI Key: QVEDXOJKSBOJFM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a benzohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form coordination complexes with metal ions can disrupt metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide: Similar structure but with a methoxy group instead of a nitro group.

    4-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide: Contains a furan ring instead of a benzene ring.

Uniqueness

4-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in applications such as corrosion inhibition and as a precursor for synthesizing other bioactive compounds .

Properties

CAS No.

303064-09-7

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O4/c18-13-6-4-11(5-7-13)14(19)16-15-9-10-2-1-3-12(8-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+

InChI Key

QVEDXOJKSBOJFM-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.